An In-depth Technical Guide to 1,4-Dithiepan-6-one: Structure, Properties, and Synthetic Utility
An In-depth Technical Guide to 1,4-Dithiepan-6-one: Structure, Properties, and Synthetic Utility
Introduction
1,4-Dithiepan-6-one is a saturated, seven-membered heterocyclic compound featuring a ketone functional group and two sulfur atoms at positions 1 and 4. This unique structural arrangement imparts a distinct set of chemical properties and renders it a valuable, yet under-explored, building block in synthetic and medicinal chemistry. As a bifunctional molecule, it offers reactive sites at both the carbonyl group and the thioether linkages, providing multiple avenues for chemical modification. This guide provides a comprehensive overview of the core chemical properties, structural characteristics, spectroscopic profile, and synthetic applications of 1,4-Dithiepan-6-one, designed for researchers and professionals in the chemical and pharmaceutical sciences.
Molecular Structure and Physicochemical Properties
The fundamental identity of 1,4-Dithiepan-6-one is defined by its molecular structure and resulting physical properties. The seven-membered ring is conformationally flexible, and the presence of the polar ketone and thioether groups influences its solubility and reactivity.
1.1. Core Structural Information
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Molecular Formula: C₅H₈OS₂[1]
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Molecular Weight: 148.25 g/mol [1]
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IUPAC Name: 1,4-Dithiepan-6-one
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Synonym: 1,4-dithiacycloheptan-6-one[1]
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CAS Number: 34654-19-8[1]
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SMILES: C1CSCC(=O)CS1[1]
1.2. Physicochemical Data
Quantitative data provides insight into the behavior of 1,4-Dithiepan-6-one in various chemical environments. The following table summarizes key computed and experimental properties.
| Property | Value | Source |
| Molecular Weight | 148.25 | ChemScene[1] |
| Topological Polar Surface Area (TPSA) | 17.07 Ų | ChemScene[1] |
| LogP (octanol/water partition coefficient) | 1.0355 | ChemScene[1] |
| Hydrogen Bond Acceptors | 3 | ChemScene[1] |
| Hydrogen Bond Donors | 0 | ChemScene[1] |
| Rotatable Bonds | 0 | ChemScene[1] |
Spectroscopic Profile
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show three distinct signals corresponding to the methylene protons.
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A singlet or narrow multiplet integrating to 4H for the protons at C5 and C7 (adjacent to the carbonyl group). These protons are chemically equivalent due to the molecule's symmetry.
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A multiplet integrating to 4H for the protons at C2 and C3 (flanking one of the sulfur atoms).
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The exact chemical shifts (δ) and splitting patterns would depend on the specific conformation of the seven-membered ring in solution. The n+1 rule would dictate that protons adjacent to other non-equivalent protons would appear as multiplets.[4][5]
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¹³C NMR: The carbon NMR spectrum should exhibit three signals:
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A signal in the downfield region (δ > 200 ppm) characteristic of a ketone carbonyl carbon (C6).
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Two signals in the aliphatic region (δ ≈ 30-50 ppm) corresponding to the methylene carbons (C2/C3 and C5/C7).
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2.2. Infrared (IR) Spectroscopy
The IR spectrum provides crucial information about the functional groups present.[6]
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A strong, sharp absorption band is expected in the region of 1700-1725 cm⁻¹ , which is characteristic of the C=O stretching vibration of a saturated ketone.
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C-H stretching vibrations from the methylene groups would appear in the 2850-3000 cm⁻¹ region.
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Weaker C-S stretching bands can be expected in the fingerprint region, typically around 600-800 cm⁻¹ .
2.3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern.
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The electron impact (EI) mass spectrum should show a molecular ion peak (M⁺) at m/z = 148 .
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Common fragmentation pathways would likely involve the loss of CO (m/z = 120) and subsequent fragmentation of the dithiepane ring.
Synthesis and Chemical Reactivity
The synthesis of 1,4-Dithiepan-6-one can be approached through several strategic disconnections. Its reactivity is dominated by the ketone and the two thioether moieties.
3.1. Synthetic Methodologies
A common and logical approach to synthesizing the 1,4-dithiepane ring system involves the cyclization of linear precursors. A highly plausible method is the reaction between a 1,3-dithiol and a 1,3-dielectrophile.
Experimental Protocol: Synthesis via Nucleophilic Substitution
This protocol describes a representative synthesis from 1,3-propanedithiol and 1,3-dichloroacetone.
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Setup: To a stirred solution of a suitable base (e.g., sodium ethoxide in ethanol or potassium carbonate in DMF) in a round-bottom flask under an inert atmosphere (N₂ or Ar), add 1,3-propanedithiol (1.0 eq) dropwise at 0 °C.[7]
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Rationale: The base deprotonates the thiol groups to form the more nucleophilic thiolate anions. An inert atmosphere prevents the oxidation of the thiols.
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Addition of Electrophile: After stirring for 30 minutes, a solution of 1,3-dichloroacetone (1.0 eq) in the same solvent is added dropwise, maintaining the temperature at 0 °C.
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Rationale: The thiolate undergoes a double S-nucleophilic substitution reaction with the dichloroacetone, displacing the chloride leaving groups to form the seven-membered ring.
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Reaction and Workup: The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).
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Isolation: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
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Purification: The crude product is purified by column chromatography on silica gel to yield pure 1,4-Dithiepan-6-one.
Caption: Synthetic workflow for 1,4-Dithiepan-6-one.
3.2. Chemical Reactivity
The reactivity of 1,4-Dithiepan-6-one is twofold:
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Reactions at the Carbonyl Group: The ketone at C6 is susceptible to a wide range of nucleophilic additions and related transformations.
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Reduction: Can be readily reduced to the corresponding alcohol, 1,4-dithiepan-6-ol, using standard reducing agents like sodium borohydride (NaBH₄).
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Reductive Amination: Can react with amines in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form substituted amines, as demonstrated by the synthesis of derivatives like 1,4-Dithiepan-6-yl(2-morpholin-4-ylbutyl)amine.[8]
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Wittig Reaction: Can be converted to an alkene via reaction with a phosphonium ylide.
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Reactions at the Sulfur Atoms: The thioether linkages can be oxidized to sulfoxides and subsequently to sulfones using oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA). The resulting sulfones, such as 1,4-dithiepane-1,1,4,4-tetroxide, have significantly different electronic properties and solubility profiles.
Applications in Research and Drug Development
While not a widely commercialized compound, 1,4-Dithiepan-6-one and its derivatives serve as important scaffolds and intermediates in discovery research.
4.1. Scaffold for Medicinal Chemistry
The dithiepane core is a flexible, seven-membered ring that can be used to orient substituents in three-dimensional space. This makes it an attractive scaffold for generating libraries of compounds for biological screening. Its derivatives have been investigated for various therapeutic targets. For instance, oxidized derivatives (1,4-dithiepine-1,1,4,4-tetroxides) have been identified as non-peptide antagonists of the human galanin-1 receptor (hGAL-R1), which is implicated in neurological and psychiatric conditions.[9] This suggests that the dithiepane skeleton can serve as a starting point for developing modulators of G-protein coupled receptors.
4.2. Bioisosteric Replacement
In drug design, sulfur-containing rings are often used as bioisosteres for other cyclic structures, such as piperidines or cyclohexanes. The introduction of sulfur atoms can modulate a molecule's lipophilicity, metabolic stability, and ability to form hydrogen bonds, thereby fine-tuning its pharmacokinetic and pharmacodynamic properties. The development of novel bicyclic 1,4-dioxepanes as building blocks for drug discovery highlights the interest in seven-membered heterocyclic systems for creating novel chemical matter.[10]
Caption: Logical relationships in the application of 1,4-Dithiepan-6-one.
Conclusion
1,4-Dithiepan-6-one is a versatile heterocyclic compound with a rich chemical profile. Its bifunctional nature, with a reactive ketone and oxidizable thioether groups, makes it a valuable intermediate for constructing more complex molecular architectures. The flexible seven-membered dithiepane ring provides a useful scaffold for applications in medicinal chemistry, particularly in the development of novel therapeutics targeting the central nervous system. Further exploration of its reactivity and incorporation into discovery programs holds significant promise for advancing organic synthesis and drug development.
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